N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
Description
N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a cyclopenta[d]pyrimidin-4-yl core modified with a thioacetamide group and a 3-(diethylamino)propyl substituent. The 3-chlorophenyl group may influence electronic properties and binding affinity to biological targets .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O2S/c1-3-26(4-2)12-7-13-27-19-11-6-10-18(19)21(25-22(27)29)30-15-20(28)24-17-9-5-8-16(23)14-17/h5,8-9,14H,3-4,6-7,10-13,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKWNAUVNIAMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 898460-39-4) is a compound that has garnered attention due to its potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 449.0 g/mol. The structure features a thioacetamide moiety linked to a cyclopenta[d]pyrimidine derivative, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H29ClN4O2S |
| Molecular Weight | 449.0 g/mol |
| CAS Number | 898460-39-4 |
Anticancer Properties
Research indicates that compounds containing pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The thioacetamide moiety in our compound may enhance these effects by modifying the interaction with cellular targets.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that pyrimidine derivatives significantly inhibited the growth of human cancer cells in vitro. The mechanism was attributed to the inhibition of key enzymes involved in nucleic acid synthesis, which is critical for cancer cell proliferation .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Compounds with similar structures have been shown to possess antibacterial and antifungal activities.
Research Findings : A comparative analysis indicated that compounds with thioacetamide groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis .
Neuroprotective Effects
The compound's potential neuroprotective effects are also noteworthy. Pyrimidine derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Study : In a neurotoxicity model using SH-SY5Y neuroblastoma cells, a pyrimidine compound demonstrated significant protective effects against oxidative stress-induced apoptosis. This suggests that this compound may similarly confer neuroprotection .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit critical enzymes involved in DNA replication and repair.
- Cell Signaling Pathways : It could modulate signaling pathways associated with cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Regulation : The compound may influence ROS levels within cells, thereby affecting oxidative stress responses.
Comparison with Similar Compounds
Key Observations
Core Heterocycle Differences: Pyridine-based analogs (e.g., ) lack the fused cyclopenta-pyrimidine system, which may reduce conformational rigidity compared to the target compound .
Substituent Effects: The 3-(diethylamino)propyl group in the target compound likely enhances solubility and basicity compared to alkyl or aryl substituents (e.g., isopropyl in ) . Chlorophenyl positional isomers (3- vs. 4-chloro) may influence steric interactions with biological targets. For instance, 2,3-dichlorophenyl derivatives () exhibit higher melting points, suggesting stronger intermolecular forces .
Synthetic Efficiency :
- Yields for thioacetamide derivatives range from 53% () to 85% (). The lower yield in may reflect challenges in oxygen-linked analogs versus thioether formations .
- Sodium methylate-mediated alkylation () is a common method for thiopyrimidine derivatives, but reagent excess (2.6–2.8-fold) may improve yields compared to stoichiometric approaches .
Physicochemical Properties :
- The thioether linkage in the target compound may confer greater metabolic stability compared to oxygen-linked analogs (e.g., ) due to reduced susceptibility to oxidative cleavage .
- Melting points correlate with crystallinity; dichlorophenyl derivatives () exhibit higher mp (230°C), likely due to halogen-driven packing efficiency .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step reactions, including thioacetylation of the pyrimidinone core and subsequent alkylation or coupling with the diethylaminopropyl group. Key steps require controlled conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
- Catalysts : Triethylamine or DMAP may be used to facilitate amide bond formation . Yield optimization (typically 70–85%) depends on purification via column chromatography and recrystallization .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : ¹H and ¹³C NMR in DMSO-d6 confirm substituent integration (e.g., δ ~12.5 ppm for NH groups, δ ~4.1 ppm for SCH₂) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 344.21) .
- Elemental analysis : Matches calculated vs. observed C, N, and S percentages (e.g., C: 45.36% calc. vs. 45.29% obs.) .
Q. How does pH and temperature affect the compound’s stability in vitro?
Stability studies suggest:
- pH 7–9 : Optimal for aqueous solutions (degradation <5% over 24 hours) .
- Temperature : Stable at 4°C for short-term storage; lyophilization recommended for long-term stability .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Variations in ATP concentration or incubation time .
- Cellular context : Differences in membrane permeability or efflux pump activity . Validate using orthogonal assays (e.g., SPR for binding affinity, flow cytometry for apoptosis) .
Q. How can computational modeling guide structural modifications to enhance target selectivity?
- Docking studies : Identify key interactions (e.g., hydrogen bonds with pyrimidinone oxygen, hydrophobic contacts with the cyclopentane ring) .
- QSAR models : Predict substituent effects on logP and bioavailability (e.g., diethylaminopropyl chain improves solubility but may reduce BBB penetration) .
Q. What mechanistic insights explain off-target effects in cellular assays?
Off-target interactions (e.g., with cytochrome P450 enzymes) are linked to:
- Thioacetamide moiety : Potential redox activity or glutathione adduct formation .
- Diethylamino group : Non-specific charge interactions with phospholipid membranes . Mitigate via metabolomic profiling (LC-MS/MS) and isoform-specific inhibition assays .
Methodological Recommendations
| Parameter | Best Practices | Evidence |
|---|---|---|
| Synthesis | Use DMF at 70°C for coupling reactions; TEA as base. | |
| Characterization | Combine ¹H NMR, HRMS, and elemental analysis. | |
| Stability Testing | Store lyophilized at -20°C; avoid >pH 8. | |
| Biological Assays | Include ATP concentration controls in kinase assays. |
Key Challenges and Future Directions
- Contradictory data : Address via standardized assay protocols and metabolite profiling .
- Structural complexity : Prioritize regioselective modifications to reduce synthetic byproducts .
- Target identification : Use CRISPR screening or thermal shift assays to map novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
